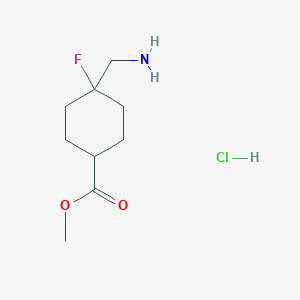

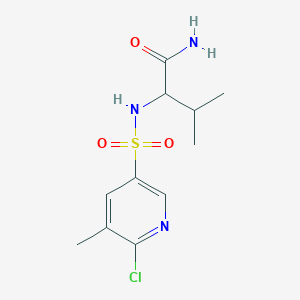

1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

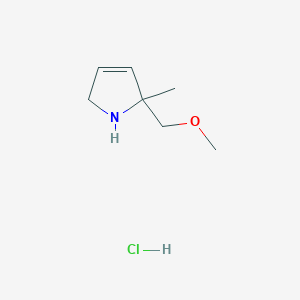

The compound "1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of biological activities. Thioureas are characterized by the presence of a thiocarbonyl group attached to two amine groups. The structure of this particular compound suggests potential pharmacological properties, as it contains both a piperazine ring and a thiophene moiety, which are common in drug design.

Synthesis Analysis

Although the specific synthesis of "1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea" is not detailed in the provided papers, a related compound, "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile," was synthesized through a nucleophilic substitution reaction. This reaction involved the use of 1-methylpiperazine and a brominated precursor, which suggests that a similar approach could be employed for the synthesis of the compound , possibly involving modifications to the piperazine and thiophene components to match the target structure .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their biological activity. The presence of the dimethylphenyl group could influence the lipophilicity of the molecule, potentially affecting its ability to cross cell membranes. The ethylpiperazinyl and thiophenyl groups could contribute to the compound's binding affinity to various biological targets, such as enzymes or receptors. The exact molecular interactions would depend on the specific conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

Thiourea derivatives are known to participate in various chemical reactions, often serving as nucleophiles due to the presence of the thiocarbonyl group. The compound could potentially undergo reactions with electrophiles, leading to the formation of new bonds and derivatives. These reactions could be exploited to further modify the compound for enhanced biological activity or to attach it to carriers for drug delivery purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2,3-Dimethylphenyl)-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea" would likely include moderate solubility in organic solvents due to the presence of both polar (thiourea) and nonpolar (dimethylphenyl) groups. The melting point, boiling point, and stability of the compound would be influenced by the rigidity of the piperazine ring and the electronic effects of the thiophene and phenyl groups. These properties are important for the formulation and storage of the compound as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Biological Activities

Synthetic Methodologies

The synthesis of related compounds involves multi-step reactions that offer a pathway to designing molecules with potential biological activities. For instance, thiourea derivatives have been synthesized through reactions with acetylenic esters and explored for their reactions towards the formation of new 1,3-thiazines, indicating a method for generating structurally diverse molecules that could be applied in various fields of research (Aly, Ahmed, & El-Mokadam, 2007).

Antimicrobial and Antitumor Activities

Compounds containing thiourea and piperazinyl groups have been evaluated for their antimicrobial and antitumor activities. For example, novel thiourea derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Shah, Lakum, & Chikhalia, 2015). Additionally, certain thiourea derivatives have been investigated for their antitumor activities, providing a foundation for the development of new anticancer drugs (Yeşilkaynak et al., 2017).

Chemical Sensing and Environmental Applications

Fluorescent Probes

Some thiophene-based conjugated polymers have been developed as fluorescent probes for detecting metal ions and amino acids in aqueous solutions, demonstrating their utility in environmental monitoring and biological studies (Guo et al., 2014).

Pharmacological Implications

Anticonvulsant Activity

Research on thiourea derivatives also extends to their pharmacological implications, such as anticonvulsant activities. For instance, certain thiourea derivatives have been synthesized and screened for anticonvulsant activity, showing promise in the treatment of seizure disorders (Severina et al., 2020).

properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4S2/c1-5-25-11-13-26(14-12-25)21(20-10-7-15-28-20)18(4)23-22(27)24-19-9-6-8-16(2)17(19)3/h6-10,15,18,21H,5,11-14H2,1-4H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGCHENCXSGMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)

![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)

![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)